2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine
Description
This compound belongs to the pyrazolo-pyrrolo-pyrimidine class of heterocycles, characterized by a fused tricyclic core with a pyrazole ring condensed to pyrrolo-pyrimidine. The substituents—2,5-dimethyl and 8-octyl groups—distinguish it structurally and functionally.
Properties
IUPAC Name |
7,11-dimethyl-3-octyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4/c1-4-5-6-7-8-9-11-21-12-10-16-15(3)19-17-13-14(2)20-22(17)18(16)21/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTXJRBRSJYSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C1N3C(=CC(=N3)C)N=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest for its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural features contribute to its interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family often exhibit significant activity against various protein kinases. These kinases are crucial in regulating cellular processes such as proliferation and apoptosis. The specific biological activities associated with this compound include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has been identified as a potential inhibitor of CDK2, which plays a critical role in cell cycle regulation. Inhibitors of CDK2 can lead to the arrest of cancer cell proliferation .
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit inflammatory pathways by targeting nuclear factor κB (NF-κB) signaling. This suggests that this compound may also possess anti-inflammatory effects .
Case Studies
- CDK Inhibition Study : A study focused on the synthesis of new CDK inhibitors highlighted that derivatives of pyrazolo[1,5-a]pyrimidine showed promising inhibitory activity against CDK2. The study utilized quantum mechanics-based scoring protocols to predict biological activity and confirmed these predictions through experimental assays .
- Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory potential of related compounds in human monocytic cells. Compounds were screened for their ability to inhibit LPS-induced NF-κB activation. Several derivatives exhibited IC50 values below 50 µM, indicating effective inhibition .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | CDK2 | TBD | Inhibitor |
| Pyrazolo[1,5-a]quinazoline derivative | NF-κB | <50 | Anti-inflammatory |
| Other pyrazolo derivatives | Various kinases | TBD | Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine and related derivatives:
Structural and Functional Insights:
Substituent Effects on Bioactivity: Alkyl Chains: The 8-octyl group in the target compound increases lipophilicity compared to shorter chains (e.g., 2-methylbutyl in CAS 344289-45-8) or polar groups (e.g., dimethoxyethyl in CAS 860610-82-8). This may enhance tissue distribution but reduce aqueous solubility . Electron-Donating/Withdrawing Groups: Derivatives with ethoxy-oxoethyl (IC50 = 12.12 mM) or amino groups (IC50 = 15.2 mM) show potent bioactivity, suggesting that electronic modulation at positions 5 or 6 is critical for target engagement .
Synthetic Approaches: The target compound’s synthesis likely involves alkylation at position 8, as seen in procedures for similar derivatives (e.g., pyridine-mediated reactions in ). Domino reactions or 1,3-dipolar cycloadditions () may assemble the fused core.
Safety and Handling :
- Analogous compounds (e.g., 8-cyclooctyl derivative in ) require stringent safety protocols (e.g., PPE, ventilation), suggesting the target compound may share hazards like flammability or toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
